4-Methyl-isatoic anhydride
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Description
4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride, is a technical compound with the empirical formula C9H7NO3 . It is a derivative of isatoic anhydride, which is an organic compound derived from anthranilic acid .
Molecular Structure Analysis
The molecular structure of 4-Methyl-isatoic anhydride consists of a benzene ring attached to a heterocyclic ring . The molecular formula is C9H7NO3, and the average molecular weight is 177.157 Da .
Physical And Chemical Properties Analysis
4-Methyl-isatoic anhydride has a molecular weight of 177.16 . The vapor density is 6.1 (vs air) . More specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Synthesis and Reactivity
- 4-Methyl-isatoic anhydride is involved in reactions with various compounds to produce heterocyclic structures. For instance, it reacts with ethyl ß-aminocrotonate or acetylacetoneimine to form 2-methyl-4-quinazolone, a process rationalized by the loss of ethyl acetate or acetone through a retro-Claisen or retro-Aldol type elimination (Mayer & Kappe, 1977).
Catalysis and Synthesis
- A palladium-catalyzed cyclization reaction has been developed for the efficient synthesis of isatoic anhydrides from o-iodoanilines, CO2, and CO. This process is significant for creating valuable synthetic intermediates and RNA structure probing reagents, offering a safer and more efficient alternative to traditional methods involving highly toxic phosgene or stoichiometric oxidants (Zhang et al., 2017).
Nucleic Acid Separation
- Isatoic anhydride derivatives, including those with biotin and a disulfide linker, have been designed for nucleic acid separation. These derivatives allow for selective RNA acylation, capture of biotinylated RNA adducts, and disulfide chemical cleavage, leading to the isolation of highly enriched RNA samples (Ursuegui et al., 2015).
Medicinal and Pharmacological Applications
- Isatoic anhydrides react with nitrogen nucleophiles and electrophiles to produce quinazoline and quinazolinone derivatives. These compounds are utilized as medicinal and pharmacological substances (Abbas et al., 2016).
Heterocyclic Chemistry
- The condensation of isatoic anhydride with heterocyclic compounds like hetarylguanidines leads to the formation of various heterocyclic frameworks, illustrating its versatility in heterocyclic chemistry (Shikhaliev et al., 2003).
properties
IUPAC Name |
7-methyl-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHSJGKIFDLQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497703 |
Source
|
Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-isatoic anhydride | |
CAS RN |
63480-11-5 |
Source
|
Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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